molecular formula C5H11NO3S B555272 L-methionine sulfoxide CAS No. 3226-65-1

L-methionine sulfoxide

Cat. No.: B555272
CAS No.: 3226-65-1
M. Wt: 165.21 g/mol
InChI Key: QEFRNWWLZKMPFJ-YGVKFDHGSA-N
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Description

L-Methionine sulfoxide is an organic compound with the chemical formula CH₃S(O)CH₂CH₂CH(NH₂)CO₂H. It is a naturally occurring amino acid derivative formed post-translationally through the oxidation of methionine. This compound is significant in various biological processes and has been studied extensively for its role in oxidative stress and aging .

Mechanism of Action

Target of Action

L-Methionine sulfoxide is an organic compound that occurs naturally and is formed post-translationally . The primary targets of this compound are enzymes in the methionine sulfoxide reductase family, specifically MsrA, MsrB, and fRmsr . These enzymes play a crucial role in reducing methionine sulfoxide back to methionine .

Mode of Action

The oxidation of methionine results in methionine sulfoxide, which can be reversed by the enzymatic action of the methionine sulfoxide reductase family of enzymes . MsrA can reduce both free and protein-based methionine-S-sulfoxide, whereas MsrB is specific for protein-based methionine-R-sulfoxide . Thioredoxin serves to recycle by reduction some of the methionine sulfoxide reductase family of enzymes .

Biochemical Pathways

This compound plays a significant role in metabolism, innate immunity, and activation of endogenous antioxidant enzymes . It intervenes in lipid metabolism and the biosynthesis of glutathione to counteract oxidative stress . The oxidation of methionine residues in tissue proteins can cause them to misfold or otherwise render them dysfunctional .

Pharmacokinetics

It is known that methionine sulfoxide reductase enzymes require redox agents for their reducing activity . The relative expression level of each type determines the total percent reduction of methionine sulfoxide .

Result of Action

The oxidation of methionine residues in tissue proteins can cause them to misfold or otherwise render them dysfunctional . The methionine sulfoxide reductase group of enzymes act with thioredoxin to catalyze the enzymatic reduction and repair of oxidized methionine residues . This process is believed to contribute to biological ageing .

Action Environment

The levels of methionine sulfoxide are dependent on the redox status in the cell or organ, and they are usually elevated under oxidative-stress conditions, aging, inflammation, and oxidative-stress related diseases . Therefore, the action, efficacy, and stability of this compound are influenced by these environmental factors .

Biochemical Analysis

Biochemical Properties

L-methionine sulfoxide is involved in several biochemical reactions, primarily related to its role as an oxidized derivative of L-methionine. It interacts with methionine sulfoxide reductases, specifically methionine sulfoxide reductase A and methionine sulfoxide reductase B. These enzymes catalyze the reduction of this compound back to L-methionine, thereby repairing oxidatively damaged proteins. The interaction between this compound and methionine sulfoxide reductases is essential for protecting cells from oxidative damage and maintaining protein function .

Cellular Effects

This compound has various effects on different cell types and cellular processes. It influences cell function by participating in the repair of oxidatively damaged proteins, which is crucial for maintaining cellular homeostasis. The presence of this compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the accumulation of this compound in cells can lead to alterations in protein structure and function, potentially affecting cellular signaling and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its reduction back to L-methionine by methionine sulfoxide reductases. This process is critical for repairing oxidatively damaged proteins and maintaining cellular function. This compound binds to the active site of methionine sulfoxide reductases, where it undergoes reduction through a series of electron transfer reactions. This reduction process is essential for restoring the functional integrity of proteins that have been oxidized by reactive oxygen species .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. Over time, this compound can undergo further oxidation or reduction, depending on the cellular environment and the presence of methionine sulfoxide reductases. Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, highlighting its role in oxidative stress and protein repair mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that dietary replacement of L-methionine with this compound can lead to increased weight gain in weanling mice. High doses of this compound may result in toxic or adverse effects, including alterations in protein function and cellular metabolism. Threshold effects have been observed, indicating that the impact of this compound is dose-dependent .

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and protein repair. It interacts with methionine sulfoxide reductases, which catalyze its reduction back to L-methionine. This process is essential for maintaining protein function and protecting cells from oxidative damage. The presence of this compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments. The localization and accumulation of this compound can impact its activity and function, particularly in the context of oxidative stress and protein repair .

Subcellular Localization

This compound is localized in different subcellular compartments, where it exerts its effects on protein function and cellular processes. Targeting signals and post-translational modifications can direct this compound to specific organelles, influencing its activity and function. The subcellular localization of this compound is crucial for its role in oxidative stress and protein repair mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Methionine sulfoxide can be synthesized through the oxidation of L-methionine using various oxidizing agents. Common oxidizing agents include hydrogen peroxide (H₂O₂) and hypochlorite (ClO⁻). The reaction typically occurs under mild conditions, with the oxidizing agent added to a solution of L-methionine in water or an appropriate buffer .

Industrial Production Methods

Industrial production of this compound often involves biocatalytic methods using enzymes such as methionine sulfoxide reductases. These enzymes catalyze the oxidation of L-methionine to this compound with high specificity and efficiency. The process is environmentally friendly and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

L-Methionine sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Methionine sulfoxide has numerous applications in scientific research:

Comparison with Similar Compounds

L-Methionine sulfoxide is unique compared to other sulfur-containing amino acids like cysteine and homocysteine due to its reversible oxidation-reduction cycle. Similar compounds include:

L-Methionine sulfoxide’s ability to undergo reversible oxidation and reduction makes it a critical player in cellular redox regulation and a valuable tool in studying oxidative stress and aging.

Properties

IUPAC Name

(2S)-2-amino-4-methylsulfinylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFRNWWLZKMPFJ-YGVKFDHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186012
Record name Methionine sulfoxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methionine sulfoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002005
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3226-65-1, 86631-49-4
Record name Methionine sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3226-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methionine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003226651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-amino-4-(methylsulfinyl)-, (2S)-, homopolymer
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methionine sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methionine S-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.780
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Record name METHIONINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
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Record name Methionine sulfoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002005
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

232 - 234 °C
Record name Methionine sulfoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002005
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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